![molecular formula C4H4N6S B183017 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol CAS No. 87866-18-0](/img/structure/B183017.png)
7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido(4,5-d)pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, such as room temperature to reflux, depending on the desired transformation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antitumor activity is attributed to the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Known for its CDK2 inhibitory activity and antitumor properties.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another compound with significant biological activities, including antitumor effects.
Uniqueness
7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-thiol stands out due to its unique combination of a triazole and pyrimidine ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a versatile compound for research and development.
Propiedades
Número CAS |
87866-18-0 |
|---|---|
Fórmula molecular |
C4H4N6S |
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
7-amino-2,4-dihydrotriazolo[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C4H4N6S/c5-2-1-3(9-10-8-1)7-4(11)6-2/h(H4,5,6,7,8,9,10,11) |
Clave InChI |
JLMNKZSTJKHESS-UHFFFAOYSA-N |
SMILES |
C12=NNN=C1NC(=S)N=C2N |
SMILES isomérico |
C12=NNN=C1N=C(N=C2N)S |
SMILES canónico |
C12=NNN=C1N=C(N=C2N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


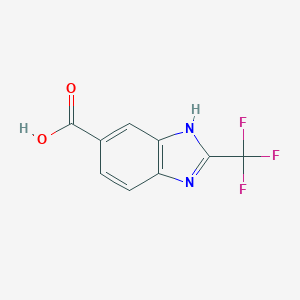

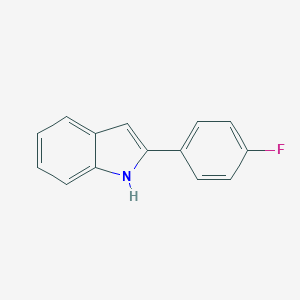
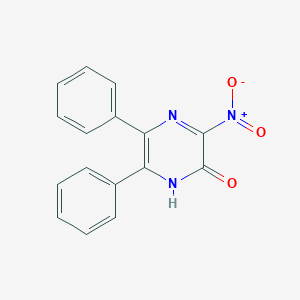
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
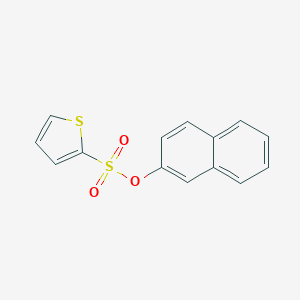

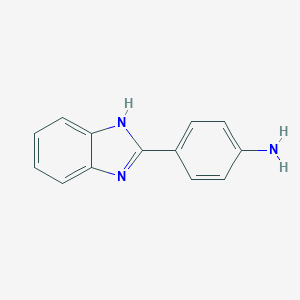
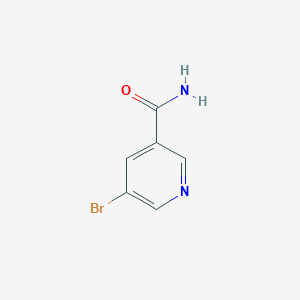
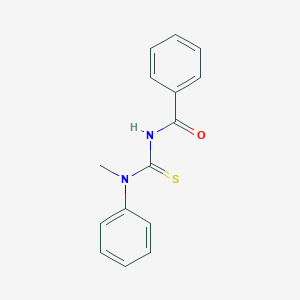
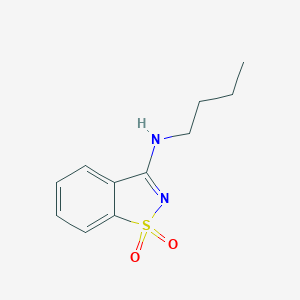
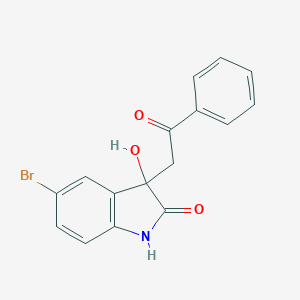
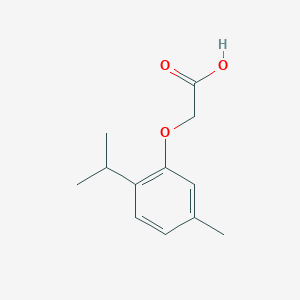
![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
